molecular formula C2HBrF2O2 B1271540 Bromodifluoroacetic acid CAS No. 354-08-5

Bromodifluoroacetic acid

Cat. No. B1271540
Key on ui cas rn: 354-08-5
M. Wt: 174.93 g/mol
InChI Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N
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Patent
US09249086B2

Procedure details

This compound was prepared according to Example 2a from bromodifluoroacetic acid (9.82 g; 68.7 mmol), benzyl alcohol (7.0 g; 65 mmol), and p-toluenesulphonic acid monohydrate (50 mg) in cyclohexane (120 mL). The crude product obtained after evaporation was used as is without any further workup in 3b.
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH2:8](O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1CCCCC1>[Br:1][C:2]([F:7])([F:6])[C:3]([O:5][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
9.82 g
Type
reactant
Smiles
BrC(C(=O)O)(F)F
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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